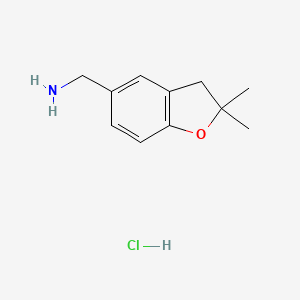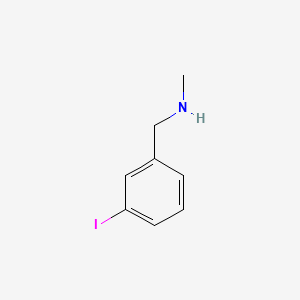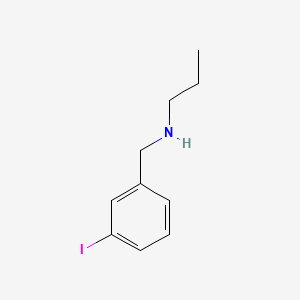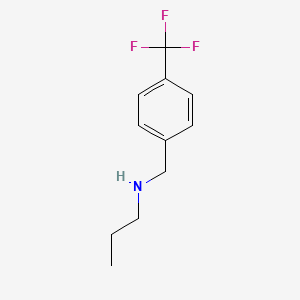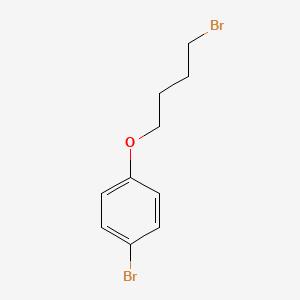
1-Bromo-4-(4-bromobutoxy)benzene
Descripción general
Descripción
“1-Bromo-4-(4-bromobutoxy)benzene”, also known as “(4-Bromobutoxy)benzene”, “4-Bromobutyl phenyl ether”, “1-Bromo-4-phenoxybutane”, “Ether, 4-bromobutyl phenyl”, “Phenoxybutyl bromide”, or “4-Phenoxybutyl bromide”, is a chemical compound with the molecular formula C10H13BrO . It has a molecular weight of 229.114 . This compound is used to produce 5-phenoxy-valeric acid with carbon dioxide and reagent Mg .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(4-bromobutoxy)benzene” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C10H13BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-(4-bromobutoxy)benzene” include a molecular weight of 229.114 and a molecular formula of C10H13BrO . Other properties such as boiling point, melting point, and solubility are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Synthesis of 5-Phenoxy-Valeric Acid
(4-Bromobutoxy)benzene: serves as a precursor for the synthesis of 5-phenoxy-valeric acid . This reaction involves the use of carbon dioxide and magnesium (Mg) reagent. The resulting acid can find applications in pharmaceuticals, agrochemicals, or as a building block for other organic compounds .
Sequential One-Pot RuAAC Reaction
An experimentally simple and efficient method involves using (4-Bromobutoxy)benzene in a sequential one-pot reaction. This reaction, catalyzed by ruthenium (Ru), leads to the formation of 1,5-disubstituted 1H-1,2,3-triazoles . These triazoles have diverse applications, including medicinal chemistry, materials science, and bioconjugation .
Custom Synthesis and Bulk Manufacturing
Researchers and manufacturers can utilize (4-Bromobutoxy)benzene for custom synthesis and bulk production. Companies like ChemScene offer this compound for research purposes, allowing scientists to explore its potential in various applications .
Other Potential Applications
While the above examples highlight specific uses, there may be additional applications for (4-Bromobutoxy)benzene. Researchers should investigate its reactivity, stability, and compatibility with other compounds to uncover novel applications.
If you need further information or have specific questions, feel free to ask! 😊
Safety and Hazards
“1-Bromo-4-(4-bromobutoxy)benzene” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended .
Propiedades
IUPAC Name |
1-bromo-4-(4-bromobutoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJJSJUHSJLURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429052 | |
| Record name | 1-bromo-4-(4-bromobutoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-bromobutoxy)benzene | |
CAS RN |
90869-31-1 | |
| Record name | 1-bromo-4-(4-bromobutoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


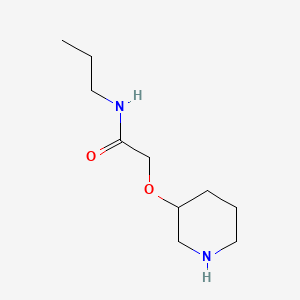
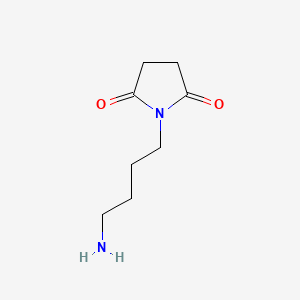
![2-[(4-Cyanophenyl)formamido]acetic acid](/img/structure/B3058587.png)
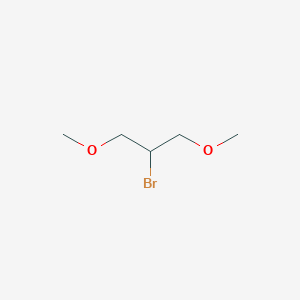

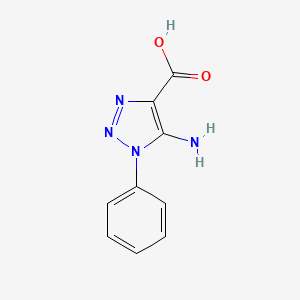

![4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B3058596.png)
